molecular formula C22H23N3O4S2 B2461987 N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 313531-52-1

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2461987
CAS No.: 313531-52-1
M. Wt: 457.56
InChI Key: LBXOMYBCCGRZLM-UHFFFAOYSA-N
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Description

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Design and Anticancer Activity : A series of substituted benzamides, including structures related to N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, were synthesized and evaluated for anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher anticancer activities compared to the reference drug, etoposide, showing potential as therapeutic agents (Ravinaik et al., 2021).

Antitumor Properties : Compounds structurally similar to this compound were prepared and evaluated for their antitumor properties. The study highlighted their potential as promising candidates for new anticancer agents, underlining the significance of such compounds in cancer treatment research (Horishny et al., 2020).

Antimicrobial Applications

Synthesis and Antimicrobial Activity : Thiazole derivatives, sharing a structural framework with this compound, were synthesized and tested for antimicrobial activity. These molecules demonstrated notable potency against various pathogenic strains, with some derivatives being more effective than reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017).

Antibacterial and Antifungal Activity : Related thiazole derivatives were synthesized and assessed for their antibacterial and antifungal activities. The study found that derivatives with electron-donating groups like hydroxyl and amino exhibited maximum antimicrobial activity, shedding light on the antimicrobial potential of such compounds (Chawla, 2016).

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-2-16-3-5-17(6-4-16)20-15-30-22(23-20)24-21(26)18-7-9-19(10-8-18)31(27,28)25-11-13-29-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXOMYBCCGRZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.